chemical structure and properties of 20-Hydroxy-20-methylpregn-4-en-3-one
chemical structure and properties of 20-Hydroxy-20-methylpregn-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-Hydroxy-20-methylpregn-4-en-3-one is a steroid derivative with a pregnane skeleton, characterized by a hydroxyl group at the C20 position and a methyl group also at C20, distinguishing it from the endogenous progesterone metabolite 20-hydroxyprogesterone. This compound exists as two potential stereoisomers at the C20 position: (20S) and (20R). Its structural similarity to progesterone and other corticosteroids has positioned it as a significant molecule in medicinal chemistry and pharmaceutical research. It is recognized both as a key intermediate in the synthesis of various steroid-based drugs and as a known impurity in progesterone preparations.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, biological activities, and potential applications, with a focus on providing researchers with the technical insights necessary for its study and utilization.
Chemical Structure and Identification
The core structure of 20-Hydroxy-20-methylpregn-4-en-3-one is a pregn-4-en-3-one steroid nucleus. The key modifications are at the C17 side chain, featuring a hydroxyl and a methyl group at the C20 position.
Molecular Formula: C₂₂H₃₄O₂[3]
Molecular Weight: 330.5 g/mol [3]
Stereoisomerism: The chirality at the C20 position gives rise to two stereoisomers:
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(20S)-21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 40736-33-2)[4]
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(20R)-21-Hydroxy-20-methylpregn-4-en-3-one (CAS for the related (20R)-20-Hydroxypregn-4-en-3-one is 145-15-3)[]
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The racemic mixture is also available (Alternate CAS: 60966-36-1)[6]
The (20S) isomer is a known impurity of Stigmasterol, a precursor in the semi-synthesis of progesterone.[]
IUPAC Name for (20S) isomer: (8S,9S,10R,13S,14S,17R)-17-[(20S)-20-hydroxy-20-methyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[3]
The structural representation of the pregnane steroid backbone provides a clear visualization of the molecule's three-dimensional arrangement.
Caption: 2D chemical structure of 20-Hydroxy-20-methylpregn-4-en-3-one.
Physicochemical Properties
The physicochemical properties of 20-Hydroxy-20-methylpregn-4-en-3-one are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₄O₂ | [3] |
| Molecular Weight | 330.5 g/mol | [3] |
| Appearance | White to off-white solid powder | [7][8] |
| XLogP3 | 4.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 330.25588 g/mol | [3] |
| Monoisotopic Mass | 330.25588 g/mol | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| Heavy Atom Count | 24 | [3] |
| Storage Temperature | -20°C | [9] |
Synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one
A potential synthetic approach to obtain 20-Hydroxy-20-methylpregn-4-en-3-one could involve the Grignard reaction on a suitable pregnane precursor.
Proposed Synthetic Pathway
A plausible synthetic route could start from a C20-keto steroid, such as progesterone.
Caption: Proposed Grignard reaction for the synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one.
Experimental Protocol (Hypothetical)
Objective: To synthesize 20-Hydroxy-20-methylpregn-4-en-3-one from progesterone via a Grignard reaction.
Materials:
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Progesterone
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methylmagnesium bromide (Grignard reagent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve progesterone in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of methylmagnesium bromide in diethyl ether or THF from the dropping funnel to the stirred progesterone solution.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the (20S) and (20R) stereoisomers of 20-Hydroxy-20-methylpregn-4-en-3-one.
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Characterization: Characterize the purified products by spectroscopic methods (NMR, IR, MS) and compare the data with reported values.
Causality behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water. The slow addition of the Grignard reagent at low temperature helps to control the exothermic reaction and minimize side products. The work-up with ammonium chloride provides a mild acidic environment to protonate the alkoxide intermediate without causing unwanted side reactions that stronger acids might induce on the steroid backbone.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 20-Hydroxy-20-methylpregn-4-en-3-one. While full spectra are best obtained from experimental analysis, reference data is available in public databases.
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Mass Spectrometry (MS): GC-MS data for (20S)-21-Hydroxy-20-methylpregn-4-en-3-one is available in the SpectraBase and PubChem databases.[3] The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns of the steroid nucleus and the C17 side chain.
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Infrared (IR) Spectroscopy: Vapor phase IR spectra are also available in SpectraBase.[3] Key characteristic peaks would include a strong absorption band for the C=O stretch of the α,β-unsaturated ketone in the A-ring (around 1665 cm⁻¹) and a broad absorption for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data for related progesterone derivatives are available, which can aid in the structural elucidation of 20-Hydroxy-20-methylpregn-4-en-3-one.[10] Key ¹H NMR signals would include those for the angular methyl groups, the vinylic proton at C4, and the protons of the C17 side chain. ¹³C NMR would show characteristic signals for the carbonyl carbons, the olefinic carbons, and the carbon bearing the hydroxyl group.
Biological Activity and Mechanism of Action
The biological activity of 20-Hydroxy-20-methylpregn-4-en-3-one is an area of active research, with much of the current understanding extrapolated from studies on related progesterone metabolites.
As a Progesterone Metabolite and Impurity
21-Hydroxy-20-methylpregn-4-en-3-one is recognized as an impurity of the steroid hormone progesterone.[1] This underscores the importance of having well-characterized standards of this compound for quality control in the pharmaceutical industry.
Potential as a Glucocorticoid Receptor Modulator
Due to its structural similarity to corticosteroids, (20S)-21-Hydroxy-20-methylpregn-4-en-3-one is studied for its potential interaction with glucocorticoid receptors (GR).[] Binding to GR could lead to the suppression of cytokine release and a subsequent anti-inflammatory effect.[] This makes it a compound of interest for investigating novel anti-inflammatory therapies with potentially reduced side effects compared to conventional corticosteroids.
Caption: Potential mechanism of action via the Glucocorticoid Receptor pathway.
Role in Steroid Hormone Biosynthesis
(20S)-21-Hydroxy-20-methylpregn-4-en-3-one serves as a valuable tool for studying steroid hormone biosynthesis, particularly adrenal gland function.[] By mimicking natural pregnenolone derivatives, it can be used to probe the activity and regulatory mechanisms of steroidogenic enzymes.[]
Neuroactive Steroid Potential
Progesterone and its metabolites are known to have significant effects on the central nervous system, often referred to as neurosteroids.[11] Metabolites of progesterone can act as allosteric modulators of the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant effects.[12] While the specific neuroactive properties of 20-Hydroxy-20-methylpregn-4-en-3-one have not been extensively studied, its structural relationship to these neuroactive progesterone metabolites suggests it may possess similar activities.
Applications in Research and Drug Development
The unique chemical structure and biological profile of 20-Hydroxy-20-methylpregn-4-en-3-one lend it to several applications in the pharmaceutical and life sciences sectors.
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Pharmaceutical Intermediate: It is a crucial starting material or intermediate in the synthesis of other steroid-based drugs, such as corticosteroids and ursodeoxycholic acid.[2]
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Reference Standard: As a known impurity of progesterone, it is an indispensable reference standard for analytical method validation and quality control in the pharmaceutical industry.[1][2]
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Research Tool: It serves as a valuable probe for studying steroid hormone biosynthesis, metabolism, and receptor interactions.[] Its potential as a selective GR modulator makes it a useful tool for investigating anti-inflammatory pathways.
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Drug Discovery: The modified side chain of 20-Hydroxy-20-methylpregn-4-en-3-one provides a scaffold for the design and synthesis of novel steroid-based drugs with improved receptor selectivity and pharmacokinetic profiles.[]
Conclusion
20-Hydroxy-20-methylpregn-4-en-3-one is a multifaceted steroid molecule with significant relevance to pharmaceutical research and development. Its roles as a synthetic intermediate and a progesterone impurity are well-established. Emerging research into its potential biological activities, particularly its interaction with the glucocorticoid receptor, highlights its promise as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and an overview of its biological context, serving as a valuable resource for scientists and researchers in the field. Further investigation into the specific biological activities of its stereoisomers is warranted to fully elucidate its therapeutic potential.
References
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